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3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Researchers targeting metabolic dysregulation in cancer often face limited access to well-characterized, functionalized piperidine scaffolds. 3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2020198-67-6) directly addresses this bottleneck with its unique 4,4-disubstituted core, enabling precise SAR studies. - Orthogonal reactive handles (primary amine, ketone carbonyl, and hydroxyl) support efficient conjugation and PROTAC linker design. - Balanced lipophilicity (XLogP3 = -0.8) and TPSA (66.6 Ų) make it ideal for hit-to-lead optimization, maintaining both permeability and solubility. - Offered as a high-purity research chemical building block with secure global logistics for uninterrupted R&D workflows.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 2020198-67-6
Cat. No. B1477287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
CAS2020198-67-6
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)CCN)CO
InChIInChI=1S/C10H20N2O2/c1-10(8-13)3-6-12(7-4-10)9(14)2-5-11/h13H,2-8,11H2,1H3
InChIKeyJJBFNMDGDCGNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile


3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2020198-67-6) is a synthetic, small-molecule piperidine derivative with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol [1]. It belongs to the broader class of piperidinyl-propanone derivatives, a chemotype with demonstrated utility as pyruvate dehydrogenase kinase (PDHK) inhibitors [2]. The compound is characterized by a unique 4,4-disubstituted piperidine core, featuring a hydroxymethyl (-CH2OH) group and a methyl (-CH3) group at the 4-position, which distinguishes it from simpler piperidine analogs. Its structure incorporates a reactive primary amine and a ketone carbonyl, enabling diverse derivatization strategies. It is primarily offered as a research chemical and building block for medicinal chemistry and chemical biology applications.

Unique 4,4-disubstituted piperidine core for medicinal chemistry derivatization
Patented PDHK inhibitor chemotype (class-level patent annotation)
Orthogonal reactive handles (amine, carbonyl, hydroxyl) for multi-site conjugation

Why In-Class Analogs Cannot Replace This Compound


Generic substitution within the piperidinyl-propanone class is not straightforward due to the specific structural and physicochemical consequences of the 4,4-disubstitution pattern on the piperidine ring. The simultaneous presence of the 4-hydroxymethyl and 4-methyl groups creates a sterically constrained, dual-hydrogen-bond-donor/acceptor environment at the 4-position that is absent in mono-substituted analogs like 3-amino-1-(piperidin-1-yl)propan-1-one or 3-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one [1]. This influences molecular conformation, electronic distribution at the amide bond, and the compound's overall lipophilicity (XLogP3 = -0.8) relative to its close structural relatives. The computed topological polar surface area (TPSA) of 66.6 Ų and the presence of exactly 2 hydrogen bond donors and 3 acceptors define a narrow window of physicochemical space that is critical for applications requiring defined passive permeability or specific target engagement. Swapping to a compound without the geminal methyl-hydroxymethyl motif would alter these properties, potentially compromising performance in established synthetic routes or biological assays. The compound's status as a specific, patented PDHK inhibitor scaffold further limits the interchangeability of in-class compounds for target-focused research [2].

4,4-Disubstitution topology

Mono-substituted piperidine analogs lack the geminal methyl/hydroxymethyl motif, altering steric constraints and H-bond donor/acceptor count.

Physicochemical profile mismatch

Des-hydroxymethyl and 4-hydroxy analogs shift TPSA and lipophilicity beyond the narrow window defined by the target compound, affecting permeability-solubility balance.

Biological annotation gap

Generic piperidine building blocks lack the reported PDHK inhibitor patent association; mechanism-based research fit may not transfer.

Differentiation Evidence vs. Analogs


Enhanced TPSA and Hydrogen Bonding Capacity

The computed topological polar surface area (TPSA) of 3-amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one is 66.6 Ų, which is significantly higher than that of the des-hydroxymethyl analog 3-amino-1-(piperidin-1-yl)propan-1-one (CAS 221043-84-1), calculated at 46.3 Ų [1][2]. This ~44% increase in TPSA is driven by the additional primary alcohol group on the target compound. This difference directly impacts predicted passive membrane permeability and blood-brain barrier penetration potential, making the target compound less likely to cross the BBB passively compared to its simpler, more lipophilic analog [1].

TPSA vs. Des-Hydroxymethyl
Class-level inference
Target 66.6 Ų vs. analog 46.3 Ų (+44%)
Higher TPSA predicts reduced passive BBB penetration context.
Computed values; experimental permeability data to verify.
Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Lipophilicity Differentiation (XLogP3)

The target compound exhibits a computed XLogP3 of -0.8 [1]. This value lies between the more lipophilic des-hydroxy analog 3-amino-1-(piperidin-1-yl)propan-1-one (XLogP3 ~0.0) and the more hydrophilic 4-hydroxy analog 3-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one (CAS 118643-41-7, XLogP3 ~-1.5) [2]. This intermediate lipophilicity, combined with the presence of a primary amine, positions the target compound uniquely for applications where balanced solubility and permeability are required, such as in the design of oral drug candidates with moderate absorption profiles.

Lipophilicity (XLogP3)
Class-level inference
-0.8
Intermediate between des-hydroxy (~0.0) and 4-hydroxy (~-1.5) analogs.
Supports balanced solubility/permeability lead optimization.
ADME Lipophilicity Drug-likeness

Rotatable Bonds and Flexibility Differentiation

The target compound has exactly 3 rotatable bonds, as computed by Cactvs [1]. This is a direct consequence of the 4-hydroxymethyl substituent and the aminopropanone side chain. In contrast, more constrained piperidine scaffolds used as bioisosteres, such as spirocyclic piperidines, often have 1 or 0 rotatable bonds. The presence of 3 rotatable bonds provides a balance of conformational flexibility that can be advantageous for target binding where induced fit is required, while still being within the Veber drug-likeness guidelines (≤10 rotatable bonds). This flexibility profile is distinct from both simpler analogs (e.g., 3-amino-1-(piperidin-1-yl)propan-1-one with 2 rotatable bonds) and more rigid spirocyclic alternatives.

Rotatable Bonds vs. Analog/Bioisostere
Supporting evidence
3 rot. bonds (target) vs. 2 (des-OH) / 0–1 (spiro)
Balanced flexibility may support induced-fit target engagement.
Relevant for fragment-based design and PROTAC linker development.
Molecular Flexibility Conformational Analysis Scaffold Hopping

PDHK Inhibitory Activity (Patent-Defined)

The target compound falls within the Markush structure of Formula I in the piperidinyl-propanone derivatives patent (US 11,026,936 B2), which explicitly claims these structures as inhibitors of pyruvate dehydrogenase kinase (PDHK) [1]. While specific IC50 or Ki values for this exact compound are not publicly disclosed, the patent establishes that compounds within this class demonstrate PDHK inhibitory activity relevant for cancer therapy. This patent-defined mechanism differentiates it from generic piperidine building blocks that lack this biological annotation, and provides a validated starting point for medicinal chemistry campaigns targeting metabolic vulnerabilities in cancer [1].

PDHK Inhibitor Patent Annotation
Class-level inference
Included in Markush structure of US 11,026,936 B2
Patent-defined PDHK inhibitor chemotype; no disclosed IC50 for this compound.
Specific inhibitory potency to verify in target assays.
Cancer Metabolism Kinase Inhibition Pyruvate Dehydrogenase Kinase

Application Scenarios


PDHK Lead Optimization for Oncology

The compound serves as a core scaffold within the patented piperidinyl-propanone series for developing pyruvate dehydrogenase kinase (PDHK) inhibitors aimed at treating cancers characterized by metabolic dysregulation [1]. The 4-hydroxymethyl group offers a synthetic handle for introducing prodrug moieties (e.g., phosphate esters for improved solubility) or pharmacokinetic-modulating groups without disrupting the essential piperidine-propanone pharmacophore. The balanced lipophilicity (XLogP3 = -0.8) and moderate TPSA (66.6 Ų) make it suitable for hit-to-lead optimization where both cellular permeability and aqueous solubility need to be maintained.

PROTAC Linker Building Block

The compound's primary amine and ketone carbonyl provide orthogonal reactive handles for conjugation chemistry. The 3-aminopropan-1-one moiety is a common structural motif in PROTAC linker design, and the 4-hydroxymethyl group enables additional site-specific derivatization without interfering with the linker core [1]. The molecule's 3 rotatable bonds provide the flexibility needed for ternary complex formation between E3 ligase, PROTAC, and target protein, while the piperidine ring provides sufficient rigidity to maintain favorable binding entropy. This dual-handle architecture is a distinguishing feature from simpler linear linkers.

Fragment-Based Drug Discovery Libraries

With a molecular weight of 200.28 g/mol, 14 heavy atoms, and a computed logP of -0.8, the compound adheres to the 'Rule of Three' guidelines for fragment-based screening [1]. Its 4,4-disubstituted piperidine core introduces 3D character (sp3 hybridized carbon at the 4-position) that is often lacking in planar aromatic fragments. The presence of both hydrogen bond donor (primary amine, hydroxyl) and acceptor (carbonyl, hydroxyl, amine) groups enables diverse binding interactions with protein targets, making it a valuable addition to fragment libraries aimed at challenging protein targets.

CNS-Targeted Compound Library Synthesis

The compound's computed TPSA (66.6 Ų) places it near the threshold for predicting blood-brain barrier penetration (<60-70 Ų is desirable for CNS drugs) [1]. The 4-hydroxymethyl group can be derivatized to tune permeability while retaining the piperidine scaffold's conformational properties. The compound's structural features make it a suitable starting point for synthesizing focused libraries targeting neurological disorders such as Parkinson's disease or depression, where piperidine-containing scaffolds have demonstrated clinical relevance.

Application
Selection Property
Validation Focus
PDHK inhibitor lead optimization
4-Hydroxymethyl handle for property modulation; balanced logP/TPSA
PDHK target engagement, kinase selectivity profiling
PROTAC linker building block
Orthogonal amine/carbonyl/hydroxyl sites; 3 rotatable bonds
Ternary complex formation, linker geometry optimization
Fragment-based screening library
Rule-of-Three compliant (MW 200, clogP -0.8); 3D sp3 core
Binding to challenging targets, fragment elaboration strategies
CNS-targeted library synthesis
TPSA near BBB penetration threshold; tunable CNS exposure via derivatization
Passive permeability, CNS target engagement models
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